REACTION_CXSMILES
|
[Br-].[CH2:2]([O:4][C:5]([CH2:7][N+:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6])[CH3:3].[CH3:14][S:15][C:16](SC)=[CH:17][N+]([O-])=O.C(N(CC)CC)C>C(O)C>[CH3:14][S:15][C:16]1[CH:17]=[C:13]2[N:8]([C:7]=1[C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH:9]=[CH:10][CH:11]=[CH:12]2 |f:0.1|
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Name
|
|
Quantity
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6.15 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)OC(=O)C[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
CSC(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
evaporation of the solvents
|
Type
|
ADDITION
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Details
|
of the excess triethylamine, 150 ml of water were added to the residue
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Type
|
EXTRACTION
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Details
|
the organic phase was extracted with petroleum ether (75 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous magnesium sulphate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on a neutral alumina column, with hexane as the eluting solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C2C=CC=CN2C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |